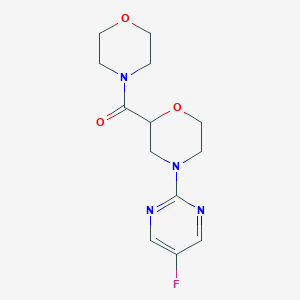![molecular formula C16H18BrF3N6 B12266273 6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12266273.png)
6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[5-bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}-N,N-dimetilpiridazin-3-amina es un complejo compuesto orgánico que presenta un núcleo de piridazin-3-amina sustituido con un grupo piperazin-1-il, el cual está adicionalmente sustituido con un grupo 5-bromo-3-(trifluorometil)piridin-2-il.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-{4-[5-bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}-N,N-dimetilpiridazin-3-amina típicamente involucra múltiples pasos:
Formación del Núcleo de Piridazin-3-amina: Esto se puede lograr mediante la reacción de los derivados de hidracina apropiados con compuestos carbonílicos α,β-insaturados en condiciones ácidas o básicas.
Sustitución con Piperazina: El núcleo de piridazin-3-amina se hace reaccionar entonces con piperazina en presencia de una base adecuada, como la trietilamina, para formar el derivado de piperazin-1-il.
Introducción del Grupo Piridinil:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto podría implicar el uso de reactores de flujo continuo y equipos de síntesis automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperazina, lo que lleva a la formación de derivados de N-óxido.
Reducción: Las reacciones de reducción pueden dirigirse al átomo de bromo, potencialmente reemplazándolo con hidrógeno u otros sustituyentes.
Sustitución: El grupo trifluorometil y el átomo de bromo en el anillo de piridina pueden participar en varias reacciones de sustitución, como la sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio o el paladio sobre carbono.
Sustitución: Los reactivos como el hidruro de sodio o el terc-butóxido de potasio a menudo se emplean en reacciones de sustitución.
Productos Principales
Oxidación: Derivados de N-óxido.
Reducción: Productos deshalogenados.
Sustitución: Varios derivados de piridina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, el compuesto se puede utilizar como una sonda para estudiar las interacciones de los derivados de piridazin-3-amina con macromoléculas biológicas. Su capacidad para formar enlaces de hidrógeno y participar en interacciones π-π lo convierte en una herramienta valiosa para estudiar las interacciones proteína-ligando.
Medicina
Medicinalmente, 6-{4-[5-bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}-N,N-dimetilpiridazin-3-amina podría investigarse por su potencial como agente terapéutico. Sus características estructurales sugieren que puede interactuar con varios objetivos biológicos, lo que podría conducir al desarrollo de nuevos medicamentos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas. Su capacidad de sufrir diversas modificaciones químicas lo convierte en un componente versátil en la ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción de 6-{4-[5-bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}-N,N-dimetilpiridazin-3-amina probablemente implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite encajar en los sitios activos de estos objetivos, donde puede formar enlaces de hidrógeno y otras interacciones que modulan la actividad del objetivo. Las vías exactas involucradas dependerían del contexto biológico específico en el que se utilice el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
5-bromo-3-(trifluorometil)piridin-2-amina: Comparte el núcleo de piridina, pero carece de las porciones de piperazina y piridazin-3-amina.
N,N-dimetilpiridazin-3-amina: Contiene el núcleo de piridazin-3-amina, pero carece de los sustituyentes de piperazina y piridina.
Unicidad
La singularidad de 6-{4-[5-bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}-N,N-dimetilpiridazin-3-amina radica en su combinación de grupos funcionales, que confieren un conjunto distinto de propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C16H18BrF3N6 |
|---|---|
Peso molecular |
431.25 g/mol |
Nombre IUPAC |
6-[4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C16H18BrF3N6/c1-24(2)13-3-4-14(23-22-13)25-5-7-26(8-6-25)15-12(16(18,19)20)9-11(17)10-21-15/h3-4,9-10H,5-8H2,1-2H3 |
Clave InChI |
UMVBRLRKBXJBEW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266190.png)
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12266193.png)
![4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12266199.png)
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12266205.png)
![N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266207.png)

![4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
![5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266248.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12266249.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B12266254.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12266266.png)
![5-Fluoro-2-{[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B12266276.png)
![2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12266278.png)
